N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Overview
Description
“N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide” is a chemical compound with the molecular formula C9H10ClNO3 . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also has an acetamide group (CH3CONH2), which is derived from acetic acid.
Molecular Structure Analysis
The molecular structure of this compound would include a furan ring attached to a chloroacetyl group and a methylacetamide group . The exact 3D structure would depend on the specific orientations and conformations of these groups in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chloroacetyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “this compound” is likely to be a solid at room temperature given its molecular weight .Scientific Research Applications
Carcinogenicity Studies
N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, a compound structurally similar to N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide, was investigated for carcinogenicity. Studies on Sprague-Dawley female rats revealed the induction of various tumors, including forestomach squamous cell tumors and pulmonary alveolar cell carcinomas (Cohen et al., 1975).
Synthetic and Pharmacological Potential
Derivatives of 1,2,4-triazol, which are similar to the acetamide derivative , have shown considerable synthetic and pharmacological potential. Research has highlighted their effectiveness in minimizing drug toxicity and enhancing therapeutic efficacy. An example includes the synthesis of pyrolin derivatives, demonstrating anti-exudative properties in animal studies (Chalenko et al., 2019).
Pyrolysis of N-acetylglucosamine
Research involving the pyrolysis of N-acetylglucosamine has identified various nitrogen-containing compounds, including acetamidofurans and acetamidopyrones. These compounds are considered unique pyrolysis products of chitin and N-acetylglucosamine, with potential applications in biological or geochemical sample analysis (Franich et al., 1984).
Anticancer Activity
The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, revealed promising anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents (Evren et al., 2019).
Halogenation Studies
Studies on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide have provided insights into the electrophilic nature of reactions involving similar acetamide derivatives. This research contributes to the understanding of chemical properties and reactions of such compounds (Jordan & Markwell, 1978).
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)furan-2-yl]methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWYQULDGTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368458 | |
Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-57-1 | |
Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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